molecular formula C42H58N2O B12789757 Staphidine CAS No. 59588-15-7

Staphidine

Cat. No.: B12789757
CAS No.: 59588-15-7
M. Wt: 606.9 g/mol
InChI Key: MIQIFBIWUBAPTB-UHFFFAOYSA-N
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Description

Staphidine (CAS 59588-15-7) is a complex, high molecular weight (606.94 g/mol) bis-diterpene alkaloid of the atisane type, with a molecular formula of C42H58N2O . This natural product is classified as a triterpenoid and is known for its very strong basic properties . It is isolated from plant tissues, specifically from species of the larkspur family (Ranunculaceae), such as Delphinium staphisagria . As a specialized metabolite, this compound is of significant interest in the field of phytochemistry and natural products research. Studies on such bis-diterpene alkaloids often focus on their unique and complex chemical structures, which feature multiple stereocenters and ring systems . Researchers utilize this compound as a standard or subject compound for metabolic profiling, chemotaxonomic studies, and investigations into plant defense mechanisms. Its presence has also been noted in related genera like Aconitum . This product is intended for analytical and research purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, as no specific safety data sheet (MSDS) was widely available in the searched sources .

Properties

CAS No.

59588-15-7

Molecular Formula

C42H58N2O

Molecular Weight

606.9 g/mol

IUPAC Name

5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]

InChI

InChI=1S/C42H58N2O/c1-36-8-5-9-42-32(36)7-11-39-21-40(25(16-33(39)42)15-30(39)34(42)44(4)23-36)12-13-41-29-17-28-26-14-24-18-37(2,22-43(3)20-24)27(26)6-10-38(28,19-31(29)41)35(41)45-40/h17,24-25,29-35H,5-16,18-23H2,1-4H3

InChI Key

MIQIFBIWUBAPTB-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC34C1CCC56C3CC(CC5C4N(C2)C)C7(C6)CCC89C1C8C=C2C3=C(CCC2(C1)C9O7)C1(CC(C3)CN(C1)C)C

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation of Staphidine

Extraction and Fractionation Methodologies from Plant Matrix

The initial step in isolating Staphidine involves its extraction from the tissues of Delphinium staphisagria. wikipedia.org The plant material, typically the seeds or aerial parts, is first processed to increase the surface area for efficient solvent penetration. General methodologies for alkaloid extraction are employed, which leverage the basic nature of these nitrogen-containing compounds.

A common approach is the use of a moderately polar organic solvent, such as methanol (B129727) or ethanol, often acidified to convert the alkaloids into their salt form, enhancing their solubility in the solvent. Following extraction, the crude extract contains a complex mixture of compounds, including other alkaloids, fats, pigments, and terpenoids.

To isolate the alkaloid fraction, a liquid-liquid acid-base extraction is performed. The crude extract is dissolved in an immiscible organic solvent and washed with an acidic aqueous solution. This protonates the basic nitrogen atoms of the alkaloids, including this compound, causing them to migrate into the aqueous layer as salts. The non-basic impurities remain in the organic layer, which is then discarded. The pH of the aqueous layer is subsequently raised by adding a base, which deprotonates the alkaloid salts, converting them back to their free-base form. A final extraction with an organic solvent isolates the crude alkaloid mixture.

This mixture is highly complex, as Delphinium staphisagria is known to produce several related bis-diterpene alkaloids, such as Staphinine and Staphimine, alongside this compound. researchgate.netkyoto-u.ac.jpscilit.com Therefore, this crude alkaloid extract must undergo further fractionation to separate these structurally similar compounds.

Advanced Chromatographic Techniques for this compound Purification (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatography is an indispensable tool for the purification of this compound from the complex alkaloid fraction obtained after initial extraction. jocpr.comnih.gov These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: As a primary purification step, column chromatography is often employed. The crude alkaloid mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the polarity of the individual alkaloids. Compounds with higher polarity interact more strongly with the polar stationary phase (like silica gel) and thus elute more slowly, while less polar compounds travel down the column faster. By systematically changing the polarity of the mobile phase (gradient elution), fractions containing different alkaloids can be collected. This process allows for the separation of this compound from other less or more polar alkaloids present in the extract.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. jocpr.comamericanpeptidesociety.org HPLC operates on the same principles as column chromatography but uses much smaller particle sizes for the stationary phase packing and high pressure to move the mobile phase through the column. This results in significantly higher resolution and faster separation times.

Reversed-phase HPLC (RP-HPLC) is particularly common for alkaloid purification. mdpi.com In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. In this system, more polar compounds elute first, while nonpolar compounds are retained longer. By using a precisely controlled solvent gradient, this compound can be isolated from its closely related structural analogues with high purity, suitable for spectroscopic analysis.

Spectroscopic Approaches for Comprehensive Structural Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Once purified, the molecular structure of this compound is determined using a combination of spectroscopic methods. Each technique provides unique information about the molecule's composition and connectivity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, the chemical formula has been established as C₄₂H₅₈N₂O, corresponding to a molar mass of 606.939 g·mol⁻¹. wikipedia.orgijlsci.in Analysis of the fragmentation patterns in the mass spectrum can also provide clues about the structural components of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are used to piece together the complex structure of this compound.

The ¹H-NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. researchgate.net For this compound, the ¹H-NMR spectrum shows characteristic signals, including two tertiary methyl groups and a vinyl proton. scribd.com Comparison with the spectrum of the related alkaloid Staphisine revealed key structural differences, such as the absence of a methoxyl singlet in this compound. scribd.com

Proton Signal Chemical Shift (δ) in ppm Assignment
Vinyl Proton5.85C=CH
Tertiary Methyl2.21-CH₃
Tertiary Methyl2.13-CH₃

This table displays selected proton NMR data for this compound.

¹³C-NMR spectroscopy provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary, carbonyl). dntb.gov.uaacs.org Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the complex polycyclic structure of this compound. nih.gov

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related structure showed a characteristic absorption band at 1653 cm⁻¹, which was attributed to an enamine functional unit. scribd.com This information is crucial in confirming the presence of specific structural motifs within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for identifying conjugated systems or chromophores. amhsr.org The presence of features like the enamine unit in this compound would be expected to produce characteristic absorptions in the UV-Vis spectrum, aiding in the confirmation of these structural elements. ukm.myresearchgate.net

Crystallographic Methods for Definitive Structural Assignment (e.g., X-ray Diffraction Analysis of Derivatives)

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

Synthetic and Semi Synthetic Investigations of Staphidine and Analogues

Strategies for the Total Synthesis of Staphidine and Structurally Related Complex Alkaloids

The total synthesis of complex diterpenoid alkaloids like this compound involves sophisticated strategies to construct their polycyclic frameworks and introduce the correct stereochemistry. While specific details on the total synthesis of this compound itself are not extensively detailed in the provided search results, research on the synthesis of related complex alkaloids provides insight into the methodologies that would likely be employed nih.govresearchgate.net.

Strategies for synthesizing complex alkaloids often involve the construction of multiple rings and stereocenters in a controlled manner. Approaches may include intramolecular cyclization reactions, such as the intramolecular Heck reaction, which can be used to form critical quaternary carbon centers researchgate.net. The synthesis of other complex alkaloid classes, such as the solanidane (B3343774) alkaloids, has seen the development of shorter, more efficient routes from readily available starting materials like steroidal sapogenins nih.gov. These syntheses often focus on key steps like epimerization to achieve the desired configuration at specific carbons nih.gov. The field also explores the use of radical chemistry in alkaloid synthesis and strategies for assembling macroline-related sarpagine (B1680780) alkaloids pageplace.de. The complexity of these targets often necessitates the development of new synthetic methodologies and tactics for molecular assembly researchgate.net.

Semi-Synthetic Derivatization and Chemical Manipulation for Structural Analogue Generation

Semi-synthetic approaches involve using a naturally occurring compound, like this compound, as a starting material for chemical modifications to create structural analogues. This allows for targeted alterations to the molecule while leveraging the existing complex scaffold. Although direct examples of semi-synthetic derivatization of this compound are not explicitly detailed in the search results, the broader context of alkaloid chemistry indicates that such manipulations are common for generating diverse sets of compounds for biological evaluation chemistry-chemists.com.

Chemical manipulation of complex alkaloids can involve various reactions to introduce, remove, or modify functional groups. These modifications can include esterification, hydrolysis, oxidation, reduction, and alkylation, among others. The goal is to subtly or significantly change the chemical structure to probe the impact of these changes on biological activity. The structural diversity observed in naturally occurring diterpenoid alkaloids, with variations in hydroxyl, ketone, and ester groups, highlights the potential sites for chemical modification in semi-synthetic studies researchgate.net.

Exploration of Structure-Activity Relationships through Targeted Chemical Modification

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological effects. For complex alkaloids like this compound, SAR is typically explored by synthesizing or semi-synthesizing a series of analogues with specific structural variations and then testing their biological activities researchgate.netnih.gov.

While a detailed SAR study specifically focused on this compound's activities is not provided, research on other diterpenoid alkaloids demonstrates the principles applied researchgate.netrsc.orgresearchgate.net. SAR studies often involve systematic modification of different regions of the molecule to determine which functional groups or structural features are critical for activity nih.gov. For example, studies on other classes of compounds have shown the importance of stereochemistry, specific functional groups like amide carbonyl and NH groups, and even the presence of certain atoms within rings nih.gov. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of compounds based on their chemical parameters researchgate.net. These models utilize calculated molecular descriptors to establish a mathematical relationship between structure and activity researchgate.net.

Biosynthesis and Chemoecological Role of Staphidine

Proposed Biosynthetic Pathways to Atisane-Type Diterpenoid Alkaloids

Atisane-type diterpenoid alkaloids are biosynthesized from ent-atisane-type tetracyclic diterpenoids through an amination reaction nih.gov. The initial steps of diterpenoid biosynthesis involve the formation of isopentenyl pyrophosphate (IPP), which can be produced via the methylerythritol phosphate (B84403) (MEP) and mevalonic acid (MVA) pathways nih.govrsc.org. Geranylgeranyl pyrophosphate (GGPP), a 20-carbon precursor, is formed from three units of IPP catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) nih.govrsc.orgmdpi.com.

GGPP undergoes enzymatic cyclization to form ent-copalyl diphosphate (B83284) (ent-CPP), which serves as a key intermediate in the biosynthesis of all types of diterpenoid alkaloids nih.govrsc.orgresearchgate.net. Ent-CPP is further cyclized to produce ent-kaurane and ent-atisane skeletons nih.govrsc.org. Atisine-type diterpenoid alkaloids are then formed through the amination of these ent-atisane diterpenoids nih.gov. L-serine has been suggested as a potential nitrogen source for the amination step in the biosynthesis of atisine-type diterpenoid alkaloids nih.govresearchgate.net. Ethanolamine (B43304) is also indicated as a preferred source of nitrogen for the majority of detected diterpenoid alkaloids in Aconitum and Delphinium species nih.govnih.gov.

Atisine-type diterpenoid alkaloids are considered important precursors for other types of diterpenoid alkaloids, including the denudatine, hetidine, hetisine, vakognavine, and veatchine (B1205580) types, through various cyclization and rearrangement reactions nih.govrsc.org.

A hypothetical pathway from atisane-type diterpene to diterpenoid alkaloids involves the cyclization of GGPP to ent-CPP, followed by the formation of ent-atisane, which is then aminated researchgate.net.

Enzymatic Machinery and Genetic Determinants in Delphinium Species

The biosynthesis of diterpenoid alkaloids in Delphinium species involves specific enzymatic machinery. Research combining comparative transcriptomics and coexpression analysis in Delphinium grandiflorum and Aconitum plicatum has identified key enzymes involved in the early steps of diterpenoid alkaloid biosynthesis nih.govnih.gov. This pathway includes a pair of terpene synthases responsible for cyclizing GGPP to ent-atiserene, three cytochrome P450 enzymes that oxidize the ent-atiserene scaffold, and a reductase nih.govnih.gov. The reductase shows a preference for ethanolamine as a nitrogen source nih.gov.

Identifying these enzymes and understanding their genetic determinants is crucial for potentially enabling the biosynthetic production of these complex metabolites in heterologous hosts nih.gov. Studies involving integrated genomic, transcriptomic, and metabolomic analyses have identified genes encoding enzymes like ent-kaurene (B36324) oxidases and aminotransferases that facilitate the activation of diterpenes and the insertion of nitrogen atoms researchgate.net.

Ecological Role and Defensive Functions of Staphidine in Plant Interactions

Alkaloids, including diterpenoid alkaloids like this compound, are known to play significant roles in the ecological interactions of plants, often serving as defensive compounds against herbivores and microorganisms researchgate.net. While specific detailed research on the ecological role of this compound is limited, the presence of diterpenoid alkaloids in Delphinium species is widely associated with toxicity, particularly to livestock semanticscholar.org.

The accumulation of alkaloids in different plant parts and their variation across growth stages suggest their involvement in plant defense strategies semanticscholar.org. High levels of alkaloids have been observed in the reproductive tissues of Delphinium, indicating a potential role in protecting reproductive success semanticscholar.org.

A metabolomic analysis of maize seedlings treated with plant growth-promoting rhizobacteria noted the downregulation of this compound in inoculated shoots, suggesting its potential involvement in plant metabolic responses, although its specific role in this context was not fully elucidated up.ac.za.

The presence of this compound and other diterpenoid alkaloids in Delphinium species contributes to their reputation as poisonous plants ias.ac.in.

Mechanistic Pharmacology and Cell Biology of Staphidine

In Vitro Models for Biological Activity Screening (e.g., Cytotoxicity Assays, Antimicrobial Assays, Antioxidant Assays)

Delphinium staphisagria extracts, which contain staphidine, have been evaluated using various in vitro models to screen for biological activities, including cytotoxicity, antimicrobial activity, and antioxidant properties imist.maresearchgate.net.

Cytotoxicity assays, such as the MTT assay, have been employed to assess the effect of Delphinium staphisagria extracts on the viability of different cell lines. Studies have shown that alkaloid extracts of Delphinium staphisagria seeds possess significant cytotoxicity against certain animal cancer cell lines, such as Vero cells (derived from African green monkey kidney) and Neuro-2a (N2a) cells (from a mouse neuroblastoma) researchgate.net. The potency of these extracts is indicated by their half-maximal inhibitory concentration (IC₅₀) values, where lower IC₅₀ values represent higher potency in inhibiting cell growth and inducing cell death researchgate.net.

Antimicrobial assays have also been conducted on Delphinium staphisagria extracts. These assays typically involve methods like the paper disc diffusion method to determine the extracts' ability to inhibit the growth of bacteria imist.maresearchgate.net. Alkaloid extracts have demonstrated antimicrobial activity, with observed inhibition zones against tested bacterial strains researchgate.net.

Antioxidant assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, are used to evaluate the ability of Delphinium staphisagria extracts to neutralize free radicals imist.maresearchgate.netnih.govmdpi.com. Studies have shown that alkaloid extracts of Delphinium staphisagria possess potent free radical scavenging activity, which is often concentration-dependent researchgate.net. This activity is assessed by measuring the percentage of inhibition of DPPH radicals researchgate.net.

Identification of Molecular Targets and Disruption of Cellular Pathways

While specific molecular targets and detailed cellular pathways directly modulated by isolated this compound are not extensively reported, some studies provide preliminary indications. Molecular docking studies have been used to simulate interactions of compounds, including this compound, with disease-related proteins researchgate.net. One study mentioned this compound as a molecule with high affinity in a cluster targeting BACE-1, although it noted a lack of previous reports on this compound's biological activity in the central nervous system or its general biological effects researchgate.netresearchgate.net. This suggests a potential, yet unexplored, interaction with this enzyme.

Research on other diterpenoid alkaloids from the Delphinium genus indicates a range of potential targets and effects, including antiarrhythmic, antitumor, and anti-inflammatory activities, which are often related to their chemical structures researchgate.netresearchgate.net. However, extrapolating these findings directly to this compound requires specific investigation of the isolated compound.

Studies on Specific Biological Activities (e.g., Analgesic, Antiarrhythmic, Antitumor, Antimicrobial, Anti-inflammatory)

Studies on the biological activities of Delphinium staphisagria extracts, containing this compound, have reported several effects:

Analgesic Activity: Alkaloid extracts of Delphinium staphisagria seeds have shown significant analgesic activity in animal models, affecting both central and peripheral pain pathways imist.maresearchgate.netresearchgate.netquora.com. This activity has been evaluated using methods such as the acetic acid-induced abdominal writhing test (Koster test) and the Tail flick test imist.maresearchgate.netresearchgate.net.

Antiarrhythmic Activity: The genus Delphinium, known for its diterpenoid alkaloids, has been associated with antiarrhythmic properties researchgate.netresearchgate.netresearchgate.net. While this compound is a component, specific studies detailing its isolated antiarrhythmic activity were not prominently found in the search results.

Antitumor Activity: Alkaloid extracts of Delphinium staphisagria have demonstrated in vitro cytotoxicity against certain cancer cell lines, suggesting potential antitumor effects researchgate.net. This is often assessed through assays like the MTT assay researchgate.net.

Antimicrobial Activity: As mentioned in Section 5.1, Delphinium staphisagria extracts containing this compound have shown antimicrobial activity against bacterial strains in in vitro assays imist.maresearchgate.net.

Anti-inflammatory Activity: Diterpenoid alkaloids from Delphinium species are reported to have anti-inflammatory activities researchgate.net. Studies on Delphinium staphisagria extracts have indicated potential anti-inflammatory effects researchgate.netresearchgate.net.

Investigation of Cellular Mechanisms of Action (e.g., G1 arrest, inhibition of cell growth, free radical scavenging, modulation of specific cellular processes)

Research into the cellular mechanisms of action of Delphinium staphisagria extracts (containing this compound) has provided some insights:

Inhibition of Cell Growth and Cytotoxicity: The cytotoxic effects observed in in vitro assays are a direct indication of the inhibition of cell growth and induction of cell death by the extracts researchgate.net. This can involve various mechanisms depending on the specific compounds and cell lines.

Free Radical Scavenging: The demonstrated antioxidant activity through DPPH scavenging indicates that components in the extract, potentially including this compound, can neutralize free radicals imist.maresearchgate.netnih.govmdpi.com. This free radical scavenging ability can protect cells from oxidative damage and may contribute to observed biological activities researchgate.net.

Cell Cycle Modulation: While not directly linked to this compound in the provided search results, other studies on diterpenoid alkaloids have investigated effects on the cell cycle, such as inducing G1 arrest researchgate.netnih.gov. Further research would be needed to determine if this compound specifically influences cell cycle progression.

Modulation of Specific Cellular Processes: The reported analgesic, anti-inflammatory, and potential antiarrhythmic activities of Delphinium alkaloids suggest modulation of specific cellular signaling pathways and processes involved in pain perception, inflammatory responses, and cardiac function researchgate.netresearchgate.netresearchgate.net. However, the precise cellular processes modulated by this compound require further investigation.

Analytical and Bioanalytical Methodologies for Staphidine

Chromatographic Methods for Qualitative and Quantitative Analysis (e.g., High-Performance Liquid Chromatography with UV/Mass Spectrometry Detection, Gas Chromatography-Mass Spectrometry)

Chromatographic methods, often coupled with sensitive detectors, are essential for separating staphidine from other compounds present in a sample and for its subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkaloids like this compound. Reverse-phase HPLC methods have been employed for the detection and quantification of toxic alkaloids, including those found in Delphinium species. researchgate.net This approach is often preferred due to the availability of columns, reduced solvent usage, and compatibility with electrospray ionization (ESI) sources when coupled with mass spectrometry. researchgate.net

The structure of this compound has been elucidated through a comparison of its spectral data, including mass spectra, with related compounds like staphisine. scribd.com Mass spectrometry (MS) is a powerful tool for the identification and structural confirmation of alkaloids, providing information about the molecular weight and fragmentation pattern of the compound. scribd.comresearchgate.net HPLC-MS analysis has been specifically used for the analysis of toxic norditerpenoid alkaloids from Delphinium species. researchgate.netimist.maistanbul.edu.tr

While Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile and semi-volatile compounds, and has been applied to characterize essential oils researchgate.netimist.manih.gov, diterpene alkaloids like this compound are typically analyzed using HPLC-MS due to their lower volatility and higher molecular weight.

Advanced Spectroscopic Techniques for Detection and Purity Assessment

Spectroscopic techniques play a crucial role in confirming the structure and assessing the purity of isolated this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, has been instrumental in the structural elucidation of this compound. scribd.comsemanticscholar.orgacs.orgpageplace.deias.ac.in Analysis of NMR spectra provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. scribd.comacs.orgias.ac.in Comparison of the ¹H NMR spectrum of this compound with that of staphisine helped in understanding structural differences, such as the absence of a methoxyl singlet in this compound. scribd.com ¹³C NMR spectroscopy is particularly useful for determining the structures of naturally occurring substances, including alkaloids. acs.orgpageplace.deias.ac.in

Ultraviolet (UV) spectroscopy can provide information about the presence of conjugated systems within the this compound molecule. The presence of a conjugated diene system in this compound was confirmed by observing UV absorption at a specific wavelength (e.g., λmax 268 nm). scribd.com

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. For instance, the IR spectrum of this compound has been noted to show the absence of N-H or O-H absorption bands. scribd.com

Mass spectrometry, as mentioned in the chromatographic section, is also a key spectroscopic technique for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation. scribd.comresearchgate.net

Development of Bioanalytical Assays for Complex Biological Matrix Studies

While specific detailed research findings on bioanalytical assays for this compound in complex biological matrices were not extensively available in the search results, the general principles and techniques used for analyzing alkaloids in biological samples can be inferred.

Bioanalytical methods for compounds in biological matrices (such as plasma, urine, or tissue extracts) often involve sample preparation steps to isolate the analyte of interest from the complex matrix, followed by a sensitive and selective analytical technique. researchgate.net HPLC-MS and UPLC-MS/MS are commonly used for the analysis of various compounds, including alkaloids, in biological samples due to their sensitivity and ability to handle complex matrices. nih.govplos.orgnih.gov These methods allow for the detection and quantification of analytes even at low concentrations.

Metabolomics studies, which involve the comprehensive analysis of metabolites in biological systems, frequently utilize UPLC-QTOF-MS for data acquisition and subsequent analysis to identify and quantify various compounds present in complex biological samples. plos.orgup.ac.zaresearchgate.net While this compound was mentioned in the context of a metabolomics study of maize seedlings up.ac.za, details on a specific validated bioanalytical assay for this compound in a biological matrix were not prominent.

The development of bioanalytical assays typically involves steps such as method validation to ensure accuracy, precision, sensitivity, and selectivity in the biological matrix of interest.

Future Perspectives and Research Gaps in Staphidine Research

Exploration of Novel Biological Potentials and Putative Therapeutic Applications

A significant research gap exists regarding the biological activity of staphidine. To date, its pharmacological profile remains largely unexplored. Future research must prioritize the systematic evaluation of this compound's bioactivity to uncover any potential therapeutic value. The complex structure of this bis-diterpene alkaloid suggests it may interact with various biological targets, warranting a broad screening approach.

Initial investigations should focus on a range of potential activities, drawing parallels from other structurally related diterpenoid alkaloids which have shown promise in various therapeutic areas. nih.gov Areas of high priority for investigation include its potential as an antimicrobial, anti-inflammatory, or neuroprotective agent. As research into novel therapeutic agents continues to be a priority in medicinal chemistry, compounds like this compound with unique and complex scaffolds represent an untapped resource. nih.govrug.nl

Research Area Objective Suggested Approach Potential Therapeutic Application
Antimicrobial Screening To determine if this compound exhibits activity against pathogenic bacteria and fungi.Broad-spectrum screening against a panel of clinically relevant microbes, including resistant strains.Development of new antibiotics or antifungals.
Anti-inflammatory Assays To assess the potential of this compound to modulate inflammatory pathways.In vitro assays to measure inhibition of key inflammatory mediators (e.g., cytokines, enzymes).Treatment of inflammatory disorders.
Neurological Activity To investigate effects on the central and peripheral nervous systems.Receptor binding assays and functional assays on neuronal cells.Discovery of leads for neurodegenerative diseases or pain management.
Anticancer Evaluation To screen for cytotoxic or antiproliferative effects against cancer cell lines.In vitro cytotoxicity screening against a panel of human cancer cell lines.Identification of new anticancer scaffolds.

Advances in Synthetic Strategies and Rational Design of this compound Analogs

The chemical synthesis of this compound has not yet been reported. Its complex, cage-like structure presents a formidable challenge for synthetic organic chemists. A key future objective is the development of a total synthesis route. Achieving this would not only confirm its complex structure but also provide a platform for producing analogs. nih.gov Modern synthetic strategies, such as late-stage C-H functionalization and domino reactions, could be instrumental in conquering this challenge. mdpi.com

Once a synthetic route is established, the rational design and synthesis of this compound analogs will be possible. nih.gov This would involve modifying the this compound scaffold to explore structure-activity relationships (SAR). By creating a library of related compounds, researchers could optimize for potency, selectivity, and improved pharmacokinetic properties. researchgate.netnih.gov Computational modeling and computer-aided drug design will be valuable tools in predicting which modifications are most likely to yield compounds with enhanced biological activity. nih.gov

In-depth Elucidation of Biosynthetic Pathways and Opportunities for Metabolic Engineering

The biosynthetic pathway of this compound in Delphinium staphisagria is unknown. Diterpenoid alkaloids are known to originate from complex metabolic pathways. nih.gov A critical area of future research is the elucidation of the enzymatic steps that lead to the formation of this bis-diterpene alkaloid. This will involve a combination of transcriptomics, proteomics, and metabolomics to identify the genes and enzymes responsible for its production. whiterose.ac.uk Recent advances in elucidating the biosynthesis of other complex alkaloids can provide a roadmap for this investigation. nih.govresearchgate.netrsc.org

Understanding the biosynthetic pathway opens the door to metabolic engineering. lbl.govnih.gov By transferring the identified genes into a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, it may be possible to develop a fermentation-based production platform. nih.gov This approach could enable the sustainable and scalable production of this compound and its precursors, overcoming the limitations of relying on extraction from the plant source. frontiersin.orgresearchgate.net

Research Phase Key Objectives Methodologies Potential Outcomes
Pathway Elucidation Identify genes and enzymes involved in this compound biosynthesis.Comparative transcriptomics, gene co-expression analysis, enzyme characterization.A complete map of the this compound biosynthetic pathway.
Metabolic Engineering Reconstruct the biosynthetic pathway in a heterologous host.Synthetic biology, genetic engineering of microbial strains.Scalable, fermentation-based production of this compound.
Precursor Production Engineer strains to produce key intermediates in the pathway.Pathway optimization and enzyme engineering.Access to novel precursors for semi-synthesis of analogs.

Comprehensive Preclinical Pharmacological Characterization

Assuming that initial screenings reveal significant biological activity, a comprehensive preclinical pharmacological characterization of this compound or its optimized analogs would be the next logical step. This phase of research is currently a complete gap in the literature. Such studies are essential to understand how the compound behaves in a biological system and to assess its potential as a drug candidate.

This characterization would involve a suite of in vitro and in vivo studies to determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its pharmacodynamic effects (the mechanism of action). nih.gov Key activities would include assessing metabolic stability, plasma protein binding, and preliminary toxicity studies in cell-based and animal models.

Development of Sustainable Production Methods for this compound

The natural abundance of this compound in Delphinium staphisagria is low, making extraction an impractical and unsustainable method for large-scale production. Future research must focus on developing viable and sustainable methods to produce this complex molecule.

Two primary avenues exist:

Total Synthesis: As mentioned, developing an efficient and scalable total synthesis route is a major goal. Applying principles of green chemistry, such as using biocatalysis, reducing waste, and employing sustainable reagents, will be crucial in making a synthetic approach environmentally and economically feasible. mdpi.com

Biotechnological Production: Leveraging metabolic engineering, as discussed above, represents a highly promising strategy for sustainable production. nih.gov Fermentation in engineered microorganisms can be performed using renewable feedstocks and offers significant advantages in terms of scalability and environmental impact compared to chemical synthesis or extraction from rare plant sources. lbl.gov

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for ensuring reproducibility in Staphidine synthesis protocols?

  • Methodological Answer : To enhance reproducibility, researchers should:

  • Standardize reaction conditions (temperature, solvent purity, catalyst ratios) and document deviations .
  • Use high-precision analytical tools (e.g., NMR, HPLC) for compound validation .
  • Include negative controls (e.g., solvent-only reactions) to isolate this compound-specific outcomes .
    • Rationale: Variations in synthesis protocols often lead to inconsistent yields or byproducts, necessitating rigorous documentation and validation .

Q. How can researchers address conflicting in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer :

  • Step 1 : Replicate experiments under physiologically relevant conditions (e.g., simulated biological matrices) .
  • Step 2 : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) to identify metabolic discrepancies .
  • Step 3 : Use meta-analysis frameworks (e.g., Cochrane systematic review protocols) to contextualize contradictions .
    • Rationale: Biological systems introduce variables (e.g., protein binding) absent in vitro, requiring adaptive experimental frameworks .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC₅₀/IC₅₀ values .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
    • Rationale: Proper statistical rigor minimizes Type I/II errors, particularly in studies with small sample sizes .

Advanced Research Questions

Q. How can researchers optimize this compound’s selectivity against off-target receptors in neurological assays?

  • Methodological Answer :

  • Step 1 : Conduct computational docking studies to identify binding-site interactions .
  • Step 2 : Validate findings using competitive binding assays (e.g., radioligand displacement) .
  • Step 3 : Apply structure-activity relationship (SAR) models to guide chemical modifications .
    • Rationale: Selectivity challenges often stem from homologous receptor domains, requiring iterative experimental and computational validation .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity profiles?

  • Methodological Answer :

  • Implement quality control (QC) checkpoints:
  • Purity thresholds (e.g., ≥95% via HPLC) .
  • Biological activity assays (e.g., IC₅₀ consistency across batches) .
  • Use machine learning to correlate synthetic parameters (e.g., reaction time) with bioactivity outcomes .
    • Rationale: Variability arises from subtle synthesis differences; QC protocols and predictive modeling enhance batch consistency .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

  • Methodological Answer :

  • Step 1 : Define endpoints (e.g., organ histopathology, biomarker levels) aligned with OECD guidelines .
  • Step 2 : Use staggered dosing cohorts to isolate time-dependent effects .
  • Step 3 : Incorporate interim analyses to adjust protocols without compromising statistical power .
    • Rationale: Longitudinal toxicity studies require ethical oversight, adaptive designs, and predefined endpoints to balance rigor and feasibility .

Data Presentation and Ethical Compliance

Q. What are best practices for presenting contradictory this compound data in publications?

  • Methodological Answer :

  • Use dual-axis graphs to juxtapose conflicting results (e.g., efficacy vs. toxicity) .
  • Discuss limitations (e.g., model organism relevance) in the "Discussion" section, avoiding overgeneralization .
  • Provide raw data in supplementary materials to enable reanalysis .
    • Rationale: Transparent reporting fosters scientific dialogue and reduces misinterpretation .

Q. How to ensure ethical compliance in this compound trials involving human-derived cells?

  • Methodological Answer :

  • Obtain institutional review board (IRB) approval for cell-line sourcing and usage .
  • Document informed consent protocols for donor materials .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
    • Rationale: Ethical compliance is critical for reproducibility and public trust, particularly in translational research .

Tables for Quick Reference

Table 1 : Key Parameters for this compound Synthesis Reproducibility

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature25–30°CCalibrated thermocouple
Catalyst Concentration0.5–1.0 mol%ICP-MS
Purity Threshold≥95%HPLC with UV detection

Table 2 : Statistical Tests for Dose-Response Studies

ScenarioRecommended TestSoftware/Tool
Non-linear kineticsSigmoidal curve fittingGraphPad Prism
Multi-group comparisonANOVA + Tukey’s HSDR/Bioconductor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.